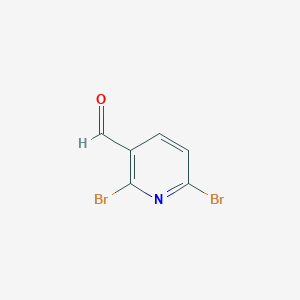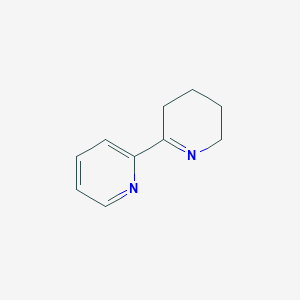
2,6-DIBROMONICOTINALDEHÍDO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromopyridine-3-carboxaldehyde is a chemical compound with the molecular formula C7H3Br2NO. It is a yellow crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. This compound is part of the pyridinecarboxaldehyde family, where the pyridine ring is substituted with bromine atoms at positions 2 and 6, and an aldehyde group at position 3.
Aplicaciones Científicas De Investigación
2,6-Dibromopyridine-3-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromopyridine-3-carboxaldehyde typically involves the bromination of pyridine derivatives. One common method is the bromination of 3-pyridinecarboxaldehyde using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C.
Industrial Production Methods: Industrial production of 2,6-Dibromopyridine-3-carboxaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromopyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: The major product is 2,6-dibromopyridine-3-carboxylic acid.
Reduction: The major product is 2,6-dibromopyridine-3-methanol.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromopyridine-3-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
2,6-Dibromopyridine: Lacks the aldehyde group, making it less reactive in certain types of reactions.
3-Bromopyridine-2-carbaldehyde: Has only one bromine atom, leading to different reactivity and applications.
2,6-Dichloropyridine-3-carbaldehyde: Chlorine atoms instead of bromine, affecting its chemical properties and reactivity.
Uniqueness: 2,6-Dibromopyridine-3-carboxaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which provides a versatile platform for various chemical transformations and applications. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds .
Propiedades
IUPAC Name |
2,6-dibromopyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFFLGODLKMVMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482811 |
Source


|
| Record name | 2,6-Dibromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55304-83-1 |
Source


|
| Record name | 2,6-Dibromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)









